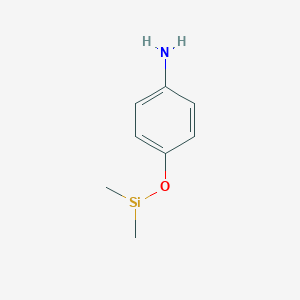![molecular formula C25H26O B12592134 2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole CAS No. 649556-33-2](/img/structure/B12592134.png)
2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an anisole group (methoxybenzene) attached to a butenyl chain, which is further substituted with two 4-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole typically involves a multi-step process. One common method is the Williamson ether synthesis, where sodium phenoxide reacts with a methyl halide to yield anisole . The anisole is then subjected to further reactions to introduce the butenyl chain and the 4-methylphenyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted aromatic compounds.
Scientific Research Applications
2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a pharmacological tool.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which 2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole is unique due to its specific structural features, such as the combination of an anisole group with a butenyl chain and two 4-methylphenyl groups. This unique structure may confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
649556-33-2 |
|---|---|
Molecular Formula |
C25H26O |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
1-[4,4-bis(4-methylphenyl)but-3-enyl]-2-methoxybenzene |
InChI |
InChI=1S/C25H26O/c1-19-11-15-21(16-12-19)24(22-17-13-20(2)14-18-22)9-6-8-23-7-4-5-10-25(23)26-3/h4-5,7,9-18H,6,8H2,1-3H3 |
InChI Key |
YKPLWKNPJNZMJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CCCC2=CC=CC=C2OC)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


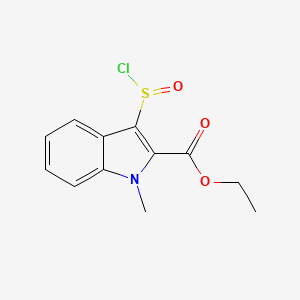
![2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]-](/img/structure/B12592063.png)


![4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine](/img/structure/B12592078.png)
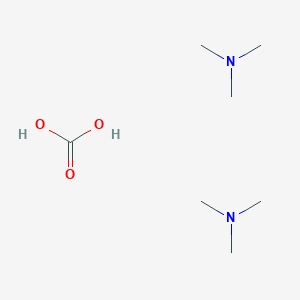
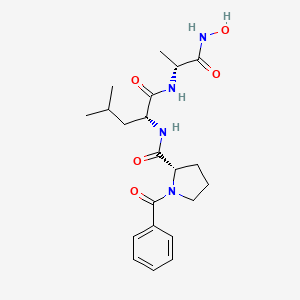
![Benzenamine, N-[1-(2-propenyl)decyl]-](/img/structure/B12592104.png)
![3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole](/img/structure/B12592113.png)
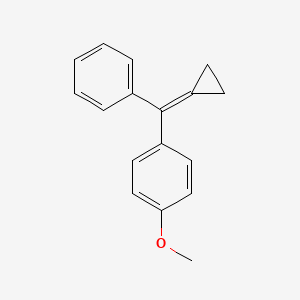


![3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one](/img/structure/B12592146.png)
